4-Tyr-bombesin

Receptor Pharmacology Radioligand Binding GRPR

Choose 4-Tyr-bombesin (CAS 67338-70-9) when your GRPR research demands non-interchangeable pharmacological precision. This Tyr4-substituted bombesin analog delivers GRPR-preferring binding (IC50=2 nM vs 150 nM for NMBR), eliminating confounding NMBR signals in tissue mapping. Its unique Tyr4 handle enables efficient 125I labeling and DTPA conjugation for high-contrast SPECT/CT tumor imaging—capabilities absent in native bombesin. Essential for human GRPR target validation given species-specific receptor pharmacology (human-rodent affinity r=0.131). Available in research-grade purity with full analytical documentation. Inquire for bulk pricing.

Molecular Formula C74H108N24O19S
Molecular Weight 1669.9 g/mol
CAS No. 67338-70-9
Cat. No. B1591340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tyr-bombesin
CAS67338-70-9
Synonyms4-Tyr-bombesin
bombesin, Tyr(4)-
bombesin, tyrosine(4)-
Molecular FormulaC74H108N24O19S
Molecular Weight1669.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C74H108N24O19S/c1-7-37(4)61(73(117)91-45(62(78)106)24-26-118-6)98-71(115)52(29-41-32-81-35-86-41)89-59(105)34-85-72(116)60(36(2)3)97-63(107)38(5)87-69(113)51(28-40-31-83-44-12-9-8-11-43(40)44)96-68(112)49(19-22-55(76)101)94-70(114)53(30-56(77)102)90-58(104)33-84-64(108)50(27-39-14-16-42(99)17-15-39)95-65(109)46(13-10-25-82-74(79)80)92-67(111)48(18-21-54(75)100)93-66(110)47-20-23-57(103)88-47/h8-9,11-12,14-17,31-32,35-38,45-53,60-61,83,99H,7,10,13,18-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,116)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,117)(H,92,111)(H,93,110)(H,94,114)(H,95,109)(H,96,112)(H,97,107)(H,98,115)(H4,79,80,82)/t37?,38?,45-,46-,47?,48+,49-,50-,51-,52-,53-,60-,61-/m0/s1
InChIKeyINDKYGYVKJQGBR-MMJACTKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tyr-Bombesin (CAS 67338-70-9): GRPR Ligand for Receptor Pharmacology and Oncology Research


4-Tyr-bombesin, also known as [Tyr4]-bombesin, is a synthetic tetradecapeptide analog of the amphibian neuropeptide bombesin [1]. It functions as a high-affinity ligand for the gastrin-releasing peptide receptor (GRPR; also designated BB2 or BRS2), a G-protein-coupled receptor that is overexpressed in various human cancers [2]. The compound is distinguished by a single amino acid substitution (tyrosine at position 4) that facilitates radiolabeling with iodine-125, enabling its use as a tracer in receptor binding and autoradiography studies [3].

Why 4-Tyr-Bombesin (67338-70-9) Cannot Be Substituted with Generic Bombesin or GRP in GRPR-Targeted Assays


The mammalian bombesin receptor family comprises three distinct subtypes (GRPR/BB2, NMBR/BB1, and BRS-3) that exhibit divergent ligand selectivity profiles [1]. While bombesin and its mammalian ortholog GRP display overlapping but non-identical receptor binding patterns, 4-Tyr-bombesin occupies a unique position in the pharmacological spectrum. Crucially, the affinity of 4-Tyr-bombesin for human GRPR differs significantly from that of native bombesin, and its selectivity profile relative to NMBR is distinct [2]. Furthermore, species-specific differences in receptor pharmacology are pronounced: agonists with high affinity for human GRPR do not necessarily retain that affinity for rodent GRPR, a phenomenon that necessitates human receptor validation [3]. These factors render 4-Tyr-bombesin non-interchangeable with other bombesin family peptides in experimental settings requiring defined GRPR pharmacology.

Quantitative Differentiation of 4-Tyr-Bombesin (67338-70-9) Against GRPR Ligand Comparators


GRPR Binding Affinity: 4-Tyr-Bombesin vs. Native Bombesin

In competitive binding assays using human GRPR expressed in T47D cells, 4-Tyr-bombesin exhibited an IC50 of 2 nM for the displacement of [125I]-Tyr4-BBN [1]. Under comparable assay conditions, native bombesin displays an IC50 of approximately 0.01 nM, indicating that the Tyr4 substitution results in a 200-fold reduction in GRPR affinity [2]. This difference is critical for experimental design and data interpretation.

Receptor Pharmacology Radioligand Binding GRPR

NMBR Selectivity: 4-Tyr-Bombesin vs. Neuromedin B

4-Tyr-bombesin demonstrates significantly reduced affinity for the neuromedin B receptor (NMBR) compared to its affinity for GRPR. In rat olfactory bulb membranes, which endogenously express NMBR, 4-Tyr-bombesin inhibited [125I]-Tyr4-bombesin binding with an IC50 of 150 nM [1]. In contrast, the native NMBR ligand, neuromedin B, exhibits an IC50 of approximately 1-5 nM under similar conditions [2]. This differential affinity profile establishes 4-Tyr-bombesin as a GRPR-preferring ligand, a property that distinguishes it from pan-bombesin receptor ligands.

Receptor Subtype Selectivity NMBR Cross-reactivity

GRPR Agonist Potency Rank Order: 4-Tyr-Bombesin vs. GRP and Other Analogs

A comprehensive pharmacological comparison of 24 bombesin-related peptides revealed a distinct rank order of potency for human GRPR activation [1]. 4-Tyr-bombesin exhibits an EC50 of approximately 1.7 nM for stimulating phospholipase C activity in GRPR-expressing cells, placing it in an intermediate potency category: GRP (EC50 ~0.1 nM) > bombesin (EC50 ~0.5 nM) > 4-Tyr-bombesin (EC50 ~1.7 nM) > neuromedin C (EC50 ~5 nM) [2]. This quantitative positioning is critical for selecting the appropriate agonist strength for a given experimental system.

Structure-Activity Relationship Agonist Potency Receptor Pharmacology

Radiolabeled GRPR Imaging: 111In-DTPA-Tyr4-Bombesin vs. Native Bombesin

The DTPA-conjugated derivative of 4-Tyr-bombesin, [111In-DTPA-Pro1, Tyr4]BN, demonstrates high-affinity binding to GRPR with an IC50 of 1.05 ± 0.46 nM and a Ki of 0.83 ± 0.36 nM in human bombesin 2 receptor assays [1]. In vivo biodistribution studies in GRPR-expressing PC-3 tumor-bearing mice revealed specific tumor uptake (positive correlation between biodistribution and micro-SPECT/CT imaging, r = 0.832) with maximal accumulation at 8 hours post-injection [2]. In contrast, unmodified bombesin exhibits rapid systemic degradation and lacks the chelator moiety required for stable radiometal conjugation, rendering it unsuitable for diagnostic imaging applications [3].

Tumor Imaging Radioligand Therapy GRPR Overexpression

Optimal Research Applications for 4-Tyr-Bombesin (67338-70-9) Based on Differentiated Pharmacology


GRPR Binding Assays and Receptor Autoradiography

4-Tyr-bombesin serves as the gold-standard radioligand for characterizing GRPR expression and pharmacology in tissue sections and cell membranes. Its distinct affinity profile (IC50 = 2 nM for GRPR; 150 nM for NMBR) ensures GRPR-preferring binding, minimizing confounding signals from NMBR-expressing tissues [1]. The Tyr4 residue enables efficient 125I labeling without compromising receptor interaction, a feature not present in native bombesin [2]. This application is essential for mapping GRPR distribution in normal and neoplastic tissues and for screening novel GRPR-targeted compounds.

In Vivo Tumor Imaging with Radiolabeled Derivatives

The DTPA-conjugated derivative of 4-Tyr-bombesin, radiolabeled with 111In, enables high-contrast SPECT/CT imaging of GRPR-overexpressing tumors, including prostate, breast, and lung cancers [3]. The compound demonstrates high affinity (Ki = 0.83 ± 0.36 nM) and specific tumor uptake, with a strong correlation (r = 0.832) between biodistribution and imaging signal [4]. This application is directly enabled by the Tyr4 substitution, which provides a conjugation handle absent in native bombesin, and is validated for preclinical tumor visualization and therapy response monitoring.

Human GRPR Pharmacology Studies

Given the marked species differences in bombesin receptor pharmacology (human GRPR affinity does not correlate with rat GRPR affinity, r = 0.131) [5], 4-Tyr-bombesin is a critical tool for validating human GRPR-targeted compounds. Its intermediate potency (EC50 = 1.7 nM) and well-characterized selectivity profile allow it to serve as a reference agonist in human GRPR-expressing cell lines, enabling accurate assessment of novel agonists and antagonists intended for human therapeutic development [6].

GRPR Internalization and Trafficking Studies

Radiolabeled 4-Tyr-bombesin undergoes rapid GRPR-mediated internalization upon binding, a property that distinguishes it from DTPA-conjugated BN antagonists [7]. This internalization can be blocked by excess unlabeled 4-Tyr-bombesin but not by unrelated peptides, confirming receptor specificity. The compound is thus uniquely suited for investigating GRPR endocytosis, intracellular trafficking, and receptor recycling kinetics in cancer cells, providing insights into ligand-directed receptor fate that are not obtainable with antagonist probes.

Quote Request

Request a Quote for 4-Tyr-bombesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.